molecular formula C18H11F2N B12529178 4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 797047-54-2

4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile

Cat. No.: B12529178
CAS No.: 797047-54-2
M. Wt: 279.3 g/mol
InChI Key: OKGJCUGIRIQVDT-UHFFFAOYSA-N
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Description

4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core linked via an ethynyl bridge to a 2,6-difluoro-4-(prop-1-en-1-yl)phenyl group. Its molecular formula is C₁₉H₁₀F₃N, with a molecular weight of 309.29 g/mol (estimated from structural analogs in ). The compound’s key structural elements include:

  • Ethynyl bridge: Facilitates π-conjugation, influencing electronic properties and stability.
  • Fluorine substituents: At the 2- and 6-positions of the benzene ring, increasing electronegativity and lipophilicity.

This compound is of interest in materials science and medicinal chemistry due to its conjugated system and fluorinated aromatic framework, which may optimize properties like thermal stability, binding affinity, or optical behavior .

Properties

CAS No.

797047-54-2

Molecular Formula

C18H11F2N

Molecular Weight

279.3 g/mol

IUPAC Name

4-[2-(2,6-difluoro-4-prop-1-enylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C18H11F2N/c1-2-3-15-10-17(19)16(18(20)11-15)9-8-13-4-6-14(12-21)7-5-13/h2-7,10-11H,1H3

InChI Key

OKGJCUGIRIQVDT-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoro-4-(prop-1-en-1-yl)benzene and 4-ethynylbenzonitrile.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction. This involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).

    Procedure: The starting materials are combined in the presence of the palladium catalyst and base, and the reaction mixture is heated to promote the coupling reaction. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl linkage and difluorophenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The ethynyl bridge in the target compound enables extended π-conjugation, improving charge-transfer properties compared to non-conjugated analogs like 2-fluoro-4-(trifluoromethyl)benzonitrile .

Biological Activity

4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H14_{14}F2_{2}N
  • Molecular Weight : 285.30 g/mol
  • CAS Number : 53591-79-0
  • Structure : The compound features a difluorophenyl group linked to an ethynyl benzonitrile moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating a pro-apoptotic effect.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5G2/M phase arrest, caspase activation
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Inhibition of cell proliferation

Antibacterial Activity

The compound has also demonstrated antibacterial properties against a range of bacterial pathogens. Its mechanism involves disrupting bacterial cell envelope integrity and altering proton motive force (PMF), leading to cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism
E. coli8 µg/mLCell envelope stress
S. aureus4 µg/mLPMF disruption
P. aeruginosa16 µg/mLInduction of intracellular ATP dissipation

Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that treatment with 4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile resulted in a significant reduction in tumor volume compared to control groups. The study reported:

  • Tumor Volume Reduction : Average reduction of 65% after four weeks of treatment.
  • Survival Rate : Increased survival rate observed in treated mice compared to untreated controls.

Study 2: Antibacterial Properties

In another investigation focusing on the antibacterial effects, the compound was tested against enteric pathogens using a murine model of shigellosis. Key findings included:

  • Efficacy : Complete clearance of bacterial load in treated animals.
  • Safety Profile : No adverse effects noted in histological examinations post-treatment.

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